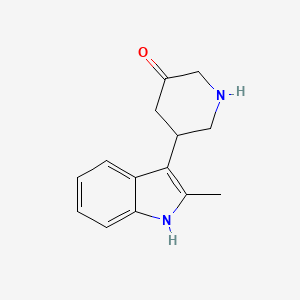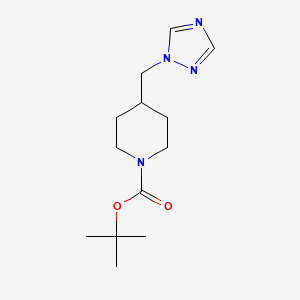![molecular formula C15H16FN3O5 B13930108 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides and nucleotides. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a pyrimidine base. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps :
Hydrogenation: The starting material is subjected to hydrogenation using hydrogen gas (H₂) and triethylamine (Et₃N) in the presence of 10% palladium on carbon (Pd/C) catalyst in methanol and water for 18 hours at 2068.6 Torr.
Pyridine Reaction: The intermediate product is then reacted with pyridine for 18 hours at ambient temperature.
Cooling and Reaction: The reaction mixture is cooled to 0°C and reacted with pyridine for 16 hours.
Heating with NaOH: The product is heated with 1 N aqueous sodium hydroxide (NaOH) in ethanol for 4 hours.
Reaction with t-BuOK: The final step involves reacting the product with potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) for 1 hour at ambient temperature.
Industrial Production Methods
化学反应分析
Types of Reactions
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated oxolane ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and its role in DNA/RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral treatments.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it can interfere with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral nucleic acids .
相似化合物的比较
Similar Compounds
Fialuridine (FIAU): A nucleoside analog with similar antiviral properties.
Fluoroiodoarauridine: Another nucleoside analog used in antiviral research.
5-Iodo-2’-Fluoroarauracil: A compound with a similar structure and antiviral activity.
Uniqueness
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is unique due to its specific fluorinated oxolane ring and pyrimidine base, which confer distinct chemical and biological properties. Its ability to inhibit viral polymerases makes it a valuable compound in antiviral research.
属性
分子式 |
C15H16FN3O5 |
|---|---|
分子量 |
337.30 g/mol |
IUPAC 名称 |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16FN3O5/c16-12-13(22)10(8-20)24-14(12)18-6-3-11(21)19(15(18)23)7-9-1-4-17-5-2-9/h1-6,10,12-14,20,22H,7-8H2/t10-,12+,13-,14-/m1/s1 |
InChI 键 |
LIVKCUGFIAWZIO-YXCITZCRSA-N |
手性 SMILES |
C1=CN=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
规范 SMILES |
C1=CN=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)


![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)









